molecular formula C18H11N4Na4O14PS2 B12402518 PPNDS (tetrasodium)

PPNDS (tetrasodium)

Cat. No.: B12402518
M. Wt: 694.4 g/mol
InChI Key: XHWIRFKQZFSILU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

PPNDS (tetrasodium) is systematically named tetrasodium;3-[2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]-7-nitronaphthalene-1,5-disulfonate . Its molecular formula, C₁₈H₁₁N₄Na₄O₁₄PS₂ , reflects a high degree of functionalization, including sulfonate, nitro, phosphonato, and formyl groups. The compound’s molecular weight is 694.353 g/mol , and it is registered under CAS RN 1021868-77-8 . The SMILES notation (CC1=NC(=NNC2=CC(=C3C=C(C=C(C3=C2)S(=O)(=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-])C(=C(C1=O)C=O)COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]) highlights its tetra-anionic character stabilized by four sodium counterions.

Table 1: Key Identifiers of PPNDS (Tetrasodium)

Property Value
IUPAC Name Tetrasodium;3-[2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]-7-nitronaphthalene-1,5-disulfonate
Molecular Formula C₁₈H₁₁N₄Na₄O₁₄PS₂
Molecular Weight 694.353 g/mol
CAS RN 1021868-77-8
PubChem CID 57369378

Crystallographic Analysis and Three-Dimensional Conformation

While standalone crystallographic data for PPNDS (tetrasodium) remains limited, its structural features have been inferred from co-crystallization studies with target proteins. For example, the human norovirus RNA-dependent RNA polymerase (RdRp) co-crystallized with PPNDS (PDB ID: 4LQ3 ) reveals that the compound occupies a hydrophobic pocket in the enzyme’s thumb domain. The pyridin-2-ylidene moiety forms π-π interactions with aromatic residues (e.g., Phe-396), while the sulfonate and phosphonato groups engage in hydrogen bonding with Thr-319 and Ser-255. The tetrasodium counterions likely stabilize the compound’s solubility in aqueous environments, a critical factor in its biochemical applications.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Although explicit spectroscopic data for PPNDS (tetrasodium) is not publicly available, its functional groups predict characteristic spectral signatures:

  • Infrared (IR) Spectroscopy : Strong absorptions near 1,240–1,180 cm⁻¹ (asymmetric S=O stretching of sulfonates) and 1,050–1,020 cm⁻¹ (symmetric S=O stretching). The nitro group (-NO₂) would exhibit a sharp peak near 1,520 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) : The naphthalene backbone would display aromatic proton resonances in the δ 7.5–8.5 ppm range, while the pyridin-2-ylidene methyl group (CH₃) would resonate near δ 2.5 ppm .
  • Mass Spectrometry : The molecular ion ([M]⁴⁻) would appear at m/z 173.59 (694.353 g/mol ÷ 4), with fragmentation patterns reflecting losses of sulfonate (-SO₃⁻) and phosphonato (-PO₃⁻) groups.

Table 2: Predicted Spectroscopic Features of PPNDS (Tetrasodium)

Technique Key Features
IR S=O (1,240–1,180 cm⁻¹), NO₂ (1,520 cm⁻¹), C=O (1,680 cm⁻¹)
¹H NMR Aromatic H (δ 7.5–8.5 ppm), CH₃ (δ 2.5 ppm)
Mass Spectrometry [M]⁴⁻ at m/z 173.59; fragments at m/z 555 (loss of SO₃⁻)

Comparative Analysis With Related Pyridoxal Phosphate Derivatives

PPNDS (tetrasodium) diverges significantly from classical pyridoxal phosphate (PLP) derivatives, which typically feature a pyridine ring substituted with hydroxyl, methyl, and hydroxymethyl groups. Key distinctions include:

  • Functional Groups : PPNDS incorporates sulfonate , nitro , and phosphonato groups, enhancing water solubility compared to PLP’s hydroxyl-dominated structure.
  • Molecular Complexity : With a molecular weight of 694.353 g/mol , PPNDS is substantially larger than PLP (247.14 g/mol ), enabling multi-site interactions in enzymatic pockets.
  • Electronic Effects : The electron-withdrawing nitro and sulfonate groups in PPNDS contrast with PLP’s electron-donating hydroxyl groups, altering reactivity and binding modes.

Table 3: Structural Comparison of PPNDS and Pyridoxal Phosphate

Property PPNDS (Tetrasodium) Pyridoxal Phosphate (PLP)
Molecular Formula C₁₈H₁₁N₄Na₄O₁₄PS₂ C₈H₁₀NO₆P
Key Functional Groups Sulfonate, nitro, phosphonato, formyl Hydroxyl, methyl, hydroxymethyl, aldehyde
Molecular Weight 694.353 g/mol 247.14 g/mol
Solubility High (due to sulfonates) Moderate (hydrophilic hydroxyl groups)

Properties

Molecular Formula

C18H11N4Na4O14PS2

Molecular Weight

694.4 g/mol

IUPAC Name

tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate

InChI

InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4

InChI Key

XHWIRFKQZFSILU-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of the Naphthalene Precursor

The synthesis begins with the preparation of 3-nitronaphthalene-1,5-disulfonic acid , which serves as the azo acceptor. Key steps include:

  • Sulfonation of Naphthalene : Naphthalene is treated with concentrated sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 1,5-positions.
  • Nitration : The sulfonated naphthalene undergoes nitration at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄).
  • Reduction of the Nitro Group : The nitro group is reduced to an amine (e.g., using H₂/Pd-C), forming 3-aminonaphthalene-1,5-disulfonic acid .

Table 1: Key Reagents and Conditions for Naphthalene Precursor

Step Reagents/Conditions Purpose
1 H₂SO₄ (conc.), 120°C Sulfonation at 1,5-positions
2 HNO₃/H₂SO₄, 0–5°C Nitration at 3-position
3 H₂/Pd-C, ethanol Reduction of nitro to amine

Diazotization and Azo Coupling

The amine group on the naphthalene precursor is diazotized and coupled with pyridoxal phosphate:

  • Diazotization : The amine is treated with NaNO₂ in HCl (0°C) to form a diazonium salt.
  • Azo Coupling : The diazonium salt reacts with pyridoxal-5′-phosphate in alkaline conditions (pH ~10) to form the azo-linked intermediate.

Table 2: Azo Coupling Conditions

Parameter Value
Temperature 0–5°C
pH 9–10
Molar Ratio (Pyridoxal Phosphate:Diazonium Salt) 1:1
Yield ~50–60%

Optimization and Key Reaction Parameters

Critical Reaction Conditions

  • Diazotization : Low temperatures (0–5°C) prevent diazonium salt decomposition.
  • Azo Coupling : Alkaline pH ensures stability of pyridoxal phosphate and diazonium intermediates.
  • Phosphonate Stability : Anhydrous conditions during phosphorylation minimize hydrolysis.

Yield Optimization

  • Diazotization : Use of excess NaNO₂ (1.2 equivalents) improves diazonium salt formation.
  • Azo Coupling : Prolonged reaction times (30–60 mins) enhance coupling efficiency.

Purification and Characterization Methods

Purification Techniques

  • Ion-Exchange Chromatography : Amberlite CG-50 resin (H⁺ form) is used to remove impurities.
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals.

Analytical Characterization

Method Application
¹H NMR Confirm aromatic protons, azo linkage, and phosphonate signals
³¹P NMR Validate phosphonate and phosphate environments
HPLC Purity assessment (>98%)
MS (FAB) Molecular weight confirmation (694.35 g/mol)

Comparative Data with PPADS Derivatives

Table 5: Structure-Activity Relationships (SAR)

Compound Substituents P2X₁ Receptor pIC₅₀ Selectivity (P2X₁ vs. P2Y₁)
PPADS 2,4-Disulfonate 4.31 10–20-fold
MRS 2211 2-Cl-5-NO₂ 5.97 45-fold
PPNDS 1,5-Disulfonate, 3-NO₂, Phosphonate N/A >52-fold

Chemical Reactions Analysis

Types of Reactions

PPNDS (tetrasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of PPNDS (tetrasodium), while substitution reactions can result in compounds with altered functional groups .

Scientific Research Applications

PPNDS (tetrasodium) has a wide range of scientific research applications, including:

Mechanism of Action

PPNDS (tetrasodium) exerts its effects by selectively and competitively inhibiting meprin β and ADAM10 enzymes. It also acts as a potent antagonist of the P2X1 receptor and an agonist for the ATP receptor in Paramecium. The compound binds to specific sites on these enzymes and receptors, preventing their normal function and leading to various physiological effects .

Comparison with Similar Compounds

PPNDS vs. PPADS

Structural Differences :

  • PPNDS : Contains a naphthylazo group with a nitro substituent and two sulfonic acids.
  • PPADS : Features an azophenyl group with two sulfonic acids but lacks the nitro group .

Functional Comparisons :

Parameter PPNDS PPADS
P2X1 Potency 7x more potent (EC50 ~0.1 µM) EC50 ~0.7 µM
Selectivity Selective for P2X over P2Y receptors Broad P2X subtype activity
RdRp Inhibition IC50 = 0.45 µM Not reported for RdRp
Binding Site Overlaps with ATP-binding site Competes with NAADP receptors
  • Both compounds share interactions with conserved residues (Arg294, Lys145) via their phosphate groups, but PPNDS’s bulkier naphthylazo group enhances subtype selectivity .
  • PPADS exhibits broader activity across P2X subtypes (e.g., P2X2, P2X3) but lower potency at P2X1 .

PPNDS vs. Suramin

Structural Differences :

  • Suramin : A polysulfonated naphthylurea compound.
  • PPNDS : Smaller, with a pyridoxal phosphate core.

Functional Comparisons :

Parameter PPNDS Suramin
RdRp Inhibition IC50 = 0.45 µM IC50 = 0.24 µM
Mechanism Competitive inhibition at Site-B Non-competitive AMPA receptor antagonism
Selectivity Targets P2X1/P2X3 and RdRp Broad-spectrum (RdRp, AMPA, purinoceptors)
  • PPNDS and suramin both inhibit RdRp but via different binding modes. PPNDS forms hydrogen bonds with Glu407, Arg413, and Asp507, while suramin’s larger structure non-competitively blocks multiple sites .

PPNDS vs. TNP-ATP

Functional Insights :

  • TNP-ATP : A trinitrophenyl-ATP analog and classical P2X7 antagonist.
  • PPNDS : Induces distinct conformational changes in P2X7; unlike TNP-ATP, it prevents left flipper movement required for channel activation .

PPNDS vs. JTK-109 (RdRp Inhibitors)

  • JTK-109: A non-nucleoside inhibitor binding to RdRp Site-B.
  • PPNDS : Shows antagonism with JTK-109 (combination index = 3.1), confirming shared binding at Site-B .
  • PPNDS exhibits broader calicivirus inhibition (IC50 = 5.0–27.4 µM across genera) compared to JTK-109 .

Unique Cases and Contradictions

  • Paramecium ATP Receptors : PPNDS acts as an agonist, inducing Ca<sup>2+</sup> responses and receptor desensitization, contrary to its antagonist role in mammalian systems .

Key Residues and Mutational Analysis

  • P2X1/P2X3 : Lys215 (hP2X1) and Lys201 (hP2X3) are critical for PPNDS sensitivity. Mutations (e.g., Lys215Ala) reduce affinity by >50% .
  • RdRp : Asp507 and Glu510 interactions are essential for PPNDS’s RdRp inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.